Product packaging for Isoquinoline-1,4-diamine dihydrochloride(Cat. No.:CAS No. 1989672-45-8)

Isoquinoline-1,4-diamine dihydrochloride

Cat. No.: B3113978
CAS No.: 1989672-45-8
M. Wt: 232.11
InChI Key: XCCJTGQMPCZEFG-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold as a Privileged Structure in Modern Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. nih.gov

The significance of the isoquinoline nucleus is underscored by its presence in a vast number of natural products, particularly alkaloids like morphine and berberine (B55584), which exhibit potent physiological effects. nih.gov The structural rigidity and aromatic nature of the isoquinoline ring system provide a defined three-dimensional arrangement for substituent groups, which can be tailored to interact with specific biological receptors. wisdomlib.org

The diverse pharmacological activities associated with isoquinoline derivatives are extensive and well-documented. wisdomlib.orgamerigoscientific.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netnih.gov The versatility of the isoquinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. nih.gov This adaptability has made it an attractive core for the design and synthesis of novel drug candidates targeting a wide array of diseases. wisdomlib.org

Table 1: Examples of Pharmacological Activities of Isoquinoline Derivatives

Pharmacological ActivityExample of Isoquinoline-Containing Compound
AnalgesicMorphine
AntimicrobialBerberine
VasodilatorPapaverine
AntihypertensiveDebrisoquine
AnestheticDimethisoquin

This table presents a selection of isoquinoline derivatives and their associated therapeutic applications, highlighting the broad biological potential of the isoquinoline scaffold. nih.govwikipedia.org

The Context of Diamine Derivatives within Isoquinoline Chemistry

In the case of isoquinoline-1,4-diamine (B11921854), the amino groups are situated at positions 1 and 4. Position 1 of the isoquinoline ring is known to be susceptible to nucleophilic substitution, making it a common site for the introduction of functional groups. foodb.ca The presence of an amino group at this position can be a key feature for biological activity. The amino group at position 4 further modulates the electronic properties of the ring system.

While specific research on isoquinoline-1,4-diamine is limited, the broader class of aminoisoquinolines has been explored for various applications. For instance, different aminoisoquinoline isomers are used as building blocks in the synthesis of more complex molecules with desired pharmacological profiles. The basicity of the amino groups allows for the formation of salts, which can improve solubility and handling of the compounds.

Role of Dihydrochloride (B599025) Salts in Compound Stability and Research Utility

Many organic compounds, particularly those containing basic nitrogen atoms like amines, are often converted into salt forms for use in research and pharmaceutical development. The formation of a dihydrochloride salt, as in isoquinoline-1,4-diamine dihydrochloride, involves the protonation of two basic amine groups by two equivalents of hydrochloric acid. This conversion offers several advantages.

Firstly, salt formation generally increases the aqueous solubility of a compound. evitachem.com The parent isoquinoline-1,4-diamine is expected to be a basic compound with limited water solubility. The dihydrochloride salt, being ionic, is likely to be significantly more soluble in water and other polar solvents, which is highly advantageous for in vitro biological assays and for formulation purposes.

Secondly, salt formation often leads to a more stable, crystalline solid. This increased stability can protect the compound from degradation due to factors such as oxidation or moisture, thereby extending its shelf life and ensuring the consistency of experimental results. The crystalline nature of salts also facilitates their purification and handling.

Table 2: General Properties and Advantages of Dihydrochloride Salt Formation

PropertyEffect of Dihydrochloride Salt FormationRationale
Aqueous Solubility Generally IncreasedThe ionic nature of the salt enhances its interaction with polar water molecules.
Chemical Stability Often ImprovedSalt formation can reduce the reactivity of the free amine groups and lead to a more stable crystalline lattice.
Physical State Typically a Crystalline SolidFacilitates purification, handling, and accurate weighing.
Hygroscopicity Can be alteredThe tendency to absorb moisture from the air may be increased or decreased depending on the specific salt form.

This table summarizes the general effects of converting a basic compound into its dihydrochloride salt, providing a rationale for its utility in a research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2N3 B3113978 Isoquinoline-1,4-diamine dihydrochloride CAS No. 1989672-45-8

Properties

IUPAC Name

isoquinoline-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-8-5-12-9(11)7-4-2-1-3-6(7)8;;/h1-5H,10H2,(H2,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCJTGQMPCZEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Isoquinoline 1,4 Diamine Dihydrochloride

Electrophilic Aromatic Substitution Pathways of the Isoquinoline (B145761) Core

The isoquinoline nucleus generally undergoes electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. The preferred positions for electrophilic attack in unsubstituted isoquinoline are C5 and C8. quimicaorganica.org The presence of two amino groups at the C1 and C4 positions dramatically influences this reactivity.

Under non-acidic conditions where the free diamine is present, the amino groups are potent activating, ortho- and para-directing groups.

The C4-amino group strongly activates the benzene ring, directing incoming electrophiles to the C5 position (ortho).

The C1-amino group , while situated on the pyridine ring, can influence the electronic density of the fused benzene ring, further enhancing activation.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Conditions Predicted Major Product(s)
Nitration HNO₃/H₂SO₄ Strongly Acidic Reaction is disfavored due to deactivation.
Halogenation Br₂/FeBr₃ Lewis Acid 5-Bromo-isoquinoline-1,4-diamine
Friedel-Crafts Acylation RCOCl/AlCl₃ Lewis Acid 5-Acyl-isoquinoline-1,4-diamine

Nucleophilic Substitution Reactions and Regioselectivity, Particularly at Amine-Substituted Positions

Nucleophilic substitution reactions on the isoquinoline core preferentially occur at the C1 position, which is activated by the ring nitrogen. quora.comquimicaorganica.orgquimicaorganica.org In isoquinoline-1,4-diamine (B11921854), this position is already occupied by an amino group. Amino groups are generally poor leaving groups, making direct nucleophilic displacement challenging under typical conditions.

However, the amine functionalities can be chemically modified to become better leaving groups. For instance, diazotization of the C1-amino group with nitrous acid could form a diazonium salt. This intermediate would be an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in a Sandmeyer-type reaction.

The regioselectivity of such a reaction would be exclusively at the C1 position . The C4-amino group, being a more typical aromatic amine, is less susceptible to direct nucleophilic displacement but can also be converted to a diazonium salt. The relative reactivity would depend on the specific reaction conditions. Halogenated isoquinolines readily undergo nucleophilic substitution at the C1 position, highlighting the inherent reactivity of this site. quimicaorganica.org

Oxidation and Reduction Chemistry of the Isoquinoline-Diamine System

The oxidation and reduction of the isoquinoline-diamine system are influenced by both the heterocyclic core and the amine substituents.

Oxidation: The parent isoquinoline is relatively resistant to oxidation, often requiring harsh conditions that can lead to ring cleavage. pharmaguideline.com However, the presence of two electron-donating amino groups makes the isoquinoline-1,4-diamine system significantly more susceptible to oxidation. The benzene ring is particularly activated towards oxidation. Mild oxidizing agents could potentially lead to the formation of quinone-imine type structures. The specific outcome can be influenced by other substituents on the ring; for instance, the oxidation of 5-aminoisoquinoline (B16527) with KMnO₄ primarily affects the benzene ring. shahucollegelatur.org.in

Reduction: Reduction of the isoquinoline ring system can be controlled to selectively hydrogenate either the pyridine or the benzene portion. iust.ac.ir

Catalytic Hydrogenation: Typically, the pyridine ring is reduced first. Catalytic hydrogenation of isoquinoline-1,4-diamine would likely yield 1,2,3,4-tetrahydroisoquinoline-1,4-diamine.

Metal-Amine Reduction: More powerful reducing systems, such as lithium in liquid ammonia (B1221849) or a primary amine, are capable of reducing the benzene ring. acs.org This could lead to the formation of 5,6,7,8-tetrahydroisoquinoline-1,4-diamine. The choice of reducing agent and reaction conditions allows for selective synthesis of different hydrogenated derivatives. acs.org

Table 2: Common Reduction Reactions and Expected Products

Reagent Conditions Ring Reduced Expected Product
H₂ / Pd, Pt, or Ni Neutral/Acidic Pyridine Ring 1,2,3,4-Tetrahydroisoquinoline-1,4-diamine
NaBH₄ / CH₃OH Mild Pyridine Ring (slow) 1,2,3,4-Tetrahydroisoquinoline-1,4-diamine

Cascade and Cycloaddition Reactions Involving Diamine Moieties (e.g., [2+3] Cycloaddition with Acetylenedicarboxylates)

The isoquinoline-1,4-diamine structure is well-suited for participating in cascade and cycloaddition reactions. The nitrogen atom of the isoquinoline ring can react with various reagents to form an isoquinolinium ylide. This ylide is a 1,3-dipole that can readily undergo [3+2] cycloaddition reactions with suitable dipolarophiles, such as dialkyl acetylenedicarboxylates. bartleby.com

In a typical mechanism, the isoquinoline nitrogen attacks an electrophile (e.g., from a halogenated methylene (B1212753) compound), and subsequent deprotonation by a base generates the ylide. This intermediate then reacts with an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD). This type of reaction can be part of a multi-component cascade process to build complex fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines. bartleby.com While the diamine moieties themselves are not the primary actors in this specific cycloaddition, their electronic influence on the isoquinoline nitrogen can affect the stability and reactivity of the intermediate ylide.

Acylation and Alkylation Reactions of the Amine Functionalities

The two primary amine groups of isoquinoline-1,4-diamine are nucleophilic and readily undergo acylation and alkylation reactions. These reactions typically target the nitrogen atoms of the amino groups.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will form the corresponding amides. It is possible to achieve mono- or di-acylation depending on the stoichiometry of the reagents and the reaction conditions. The relative nucleophilicity of the N1 versus the N4 amine might allow for selective mono-acylation under carefully controlled conditions. Transition metal-free Minisci-type reactions have also been developed for the acylation of the isoquinoline core itself, though this typically involves C-H functionalization rather than reaction at an existing amine. nih.gov

Alkylation: Similarly, alkylating agents like alkyl halides will react with the amine groups to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. The reaction conditions can be tuned to control the degree of alkylation. Rhodium-catalyzed alkylation of the isoquinoline C-H bonds has been reported, but direct alkylation of the amine functionalities is a more conventional transformation. acs.orgnih.gov

Table 3: Functionalization of Amine Groups

Reaction Reagent Type Product Functional Group
Acylation Acid Chloride (RCOCl) Amide (-NHCOR)
Acylation Acid Anhydride (B1165640) ((RCO)₂O) Amide (-NHCOR)
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine (-NHR, -NR₂)

Spectroscopic and Structural Elucidation of Isoquinoline 1,4 Diamine Dihydrochloride

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

In a hypothetical ¹H NMR spectrum of isoquinoline-1,4-diamine (B11921854) dihydrochloride (B599025), the protons of the isoquinoline (B145761) ring system would exhibit characteristic chemical shifts and coupling patterns. The presence of two amino groups and the dihydrochloride salt form would significantly influence the electronic environment and, consequently, the resonance frequencies of the aromatic protons.

The protons on the benzene (B151609) portion of the isoquinoline ring would likely appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm. The proton at position 3, situated between the two nitrogen-containing functionalities, would be expected to have a distinct chemical shift. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The protonation of the nitrogen atoms to form the dihydrochloride salt would lead to a general downfield shift of all proton signals due to the increased electron-withdrawing nature of the heterocyclic ring.

Hypothetical ¹H NMR Data Table for Isoquinoline-1,4-diamine Dihydrochloride

Proton Expected Chemical Shift (ppm) Multiplicity
H-3 8.0 - 8.5 s
H-5 7.5 - 8.0 d
H-6 7.0 - 7.5 t
H-7 7.0 - 7.5 t
H-8 7.5 - 8.0 d
-NH₂ (C1) Variable br s
-NH₂ (C4) Variable br s

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The isoquinoline ring system typically displays nine distinct carbon signals. The carbons directly bonded to the nitrogen atoms (C1 and C4) would be significantly deshielded and appear at lower field. The chemical shifts of the other aromatic carbons would also be influenced by the positions of the amino groups.

Hypothetical ¹³C NMR Data Table for this compound

Carbon Expected Chemical Shift (ppm)
C-1 150 - 160
C-3 120 - 130
C-4 145 - 155
C-4a 125 - 135
C-5 120 - 130
C-6 125 - 135
C-7 125 - 135
C-8 120 - 130
C-8a 130 - 140

Note: This table is predictive and not based on experimental data.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would help in tracing the connectivity of the protons within the benzene and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for N-H, C-N, C=C, and C-H bonds. The N-H stretching vibrations of the primary amino groups would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ range, and aromatic C-H stretching would be seen above 3000 cm⁻¹. The presence of the dihydrochloride salt may lead to the appearance of broad bands corresponding to N⁺-H stretching. irphouse.com

Hypothetical FTIR Data Table for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
N⁺-H Stretch (Ammonium) 2400 - 3200 (broad)
C=C Stretch (Aromatic) 1400 - 1600
C-N Stretch 1250 - 1350

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

In an ESI-MS experiment, the compound would likely be observed as the protonated molecule [M+H]⁺, where M is the free base isoquinoline-1,4-diamine. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural information by showing the characteristic losses of fragments from the parent ion. For the parent isoquinoline, the molecular ion is typically the most abundant peak. nist.gov

Hypothetical Mass Spectrometry Data for Isoquinoline-1,4-diamine

Ion Expected m/z
[M+H]⁺ 160.0869 (Calculated for C₉H₁₀N₃⁺)

Note: This data is for the free base and is predictive.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of the parent isoquinoline shows characteristic absorption bands corresponding to π-π* transitions. nist.gov The introduction of two amino groups, which are strong auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima and an increase in their intensity. The spectrum would likely be sensitive to the pH of the solution due to the protonation of the nitrogen atoms.

Hypothetical UV-Vis Data Table for this compound

Transition Expected λmax (nm)
π → π* 220 - 250
π → π* 270 - 300
π → π* 320 - 360

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of chemical and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. While the existence of this compound is confirmed through chemical supplier listings, which provide a CAS number (1989672-45-8) and molecular weight (232.11 g/mol ), the detailed structural information that would be derived from X-ray crystallography is not publicly available in the searched scientific literature or databases.

Crystal System and Space Group Analysis

Information regarding the crystal system and space group for this compound is not available in published crystallographic resources. To determine these parameters, a single crystal of the compound would need to be grown and subjected to X-ray diffraction analysis. This experimental process would reveal the crystal lattice parameters (a, b, c, α, β, γ) and the symmetry operations of the space group, which dictates the arrangement of the molecules in the crystal lattice.

Intermolecular Interactions, Including Hydrogen Bonding, and Hirshfeld Surface Analysis

A detailed analysis of the intermolecular interactions, including hydrogen bonding and a Hirshfeld surface analysis, is contingent upon the availability of a solved crystal structure. Without the crystallographic information file (CIF), it is not possible to computationally model or quantitatively describe the specific non-covalent interactions that stabilize the solid-state structure of this compound. Such an analysis would typically identify and characterize hydrogen bond donors and acceptors, as well as other close contacts, and visualize these interactions through Hirshfeld surfaces and 2D fingerprint plots.

Elemental Analysis for Stoichiometric Confirmation

While the theoretical elemental composition of this compound can be calculated from its chemical formula (C₉H₁₁Cl₂N₃), specific experimental data from elemental analysis to confirm its stoichiometric purity is not available in the public domain. Experimental elemental analysis would provide the measured weight percentages of carbon, hydrogen, nitrogen, and chlorine, which would then be compared to the calculated theoretical values to verify the compound's empirical formula and purity.

Computational Chemistry and Theoretical Investigations of Isoquinoline 1,4 Diamine Dihydrochloride

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

No published studies were found that report the optimized molecular geometry or electronic structure of Isoquinoline-1,4-diamine (B11921854) dihydrochloride (B599025) using Density Functional Theory.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)

There is no available data from FMO analysis detailing the HOMO-LUMO gap or the specific orbital energies for Isoquinoline-1,4-diamine dihydrochloride.

Electrostatic Potential and Dipole Moment Computations

Computations for the molecular electrostatic potential and dipole moment of this compound have not been reported in the scientific literature.

Computational Analysis of Structural Changes Upon Protonation

A computational analysis of the structural changes in the isoquinoline-1,4-diamine molecule upon dihydrochlorination is not available.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Stability Studies

No molecular dynamics simulations focused on the conformational analysis or stability of this compound have been published.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the computational chemistry of This compound to construct the detailed article as requested. Research focusing on ligand-target interaction modeling, Quantitative Structure-Activity Relationship (QSAR) studies, and the computational elucidation of reaction mechanisms is not available for this specific compound.

While the broader class of isoquinoline (B145761) derivatives has been the subject of numerous computational studies, and research on other "diaminoisoquinoline" isomers exists, these findings cannot be attributed to this compound without direct scientific evidence. Adhering to the principles of scientific accuracy, an article on the requested topics for this specific compound cannot be generated at this time.

Exploration of Biological Targets and Molecular Mechanisms of Isoquinoline 1,4 Diamine Dihydrochloride and Analogues

Interaction with Enzyme Systems

The isoquinoline (B145761) scaffold has been identified as a key pharmacophore in the design of inhibitors for several critical enzyme systems. The subsequent subsections will explore the mechanisms of inhibition for topoisomerase I, mitochondrial respiratory chain complexes, diamine oxidase, and dipeptidyl peptidase-IV.

While specific studies on isoquinoline-1,4-diamine (B11921854) dihydrochloride (B599025) are not extensively available, the broader class of isoquinoline derivatives, particularly indenoisoquinolines, has been a significant focus of research for topoisomerase I (Top1) inhibition. nih.govnih.gov Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. nih.gov Inhibitors of Top1, such as the well-known camptothecins, function by trapping the enzyme-DNA cleavage complex, which ultimately leads to DNA damage and cell death. nih.gov

Indenoisoquinoline analogues have emerged as a promising class of non-camptothecin Top1 inhibitors. nih.govnih.govmdpi.com These synthetic compounds also stabilize the Top1-DNA cleavage complex, but they exhibit several advantages over camptothecins, including greater chemical stability and a different profile of DNA cleavage sites. nih.gov The trapping of these cleavage complexes by indenoisoquinolines leads to the phosphorylation of histone H2AX, a marker of DNA double-strand breaks, which can be used as a pharmacodynamic biomarker. nih.gov

Furthermore, pyrazolo[4,3-f]quinoline derivatives have also been synthesized and evaluated for their Top1 inhibitory activity. mdpi.com Some of these compounds have demonstrated the ability to inhibit the catalytic activity of Top1, although their potency can vary significantly based on their structural modifications. mdpi.com The general mechanism for these isoquinoline-based inhibitors involves intercalation into the DNA at the site of Top1 cleavage, thereby preventing the re-ligation of the DNA strand.

Certain isoquinoline derivatives have been shown to inhibit the mitochondrial respiratory chain, which is a critical pathway for cellular energy production. The primary target within this chain for many isoquinoline analogues is Complex I (NADH:ubiquinone oxidoreductase).

A study investigating a range of isoquinoline derivatives found that many of these compounds inhibited Complex I in a concentration-dependent manner. The inhibitory potencies, measured as IC50 values, varied among the different analogues. For instance, N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline was identified as a more potent inhibitor of Complex I than the known inhibitor MPP+. In the same study, some isoquinoline derivatives, such as 6,7-dimethoxyisoquinoline (B95607) and N-methylsalsolinol, also demonstrated inhibitory effects on Complex II-III (succinate-cytochrome c reductase) at higher concentrations. Notably, none of the tested isoquinoline derivatives showed inhibition of Complex IV (cytochrome c oxidase). The lipophilicity of the isoquinoline derivatives appears to be an important factor for their Complex I inhibitory activity.

CompoundComplex I IC50 (mM)Complex II-III Inhibition at 10 mM (%)Complex IV Inhibition
N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline0.36Not ReportedNone
6-methoxy-1,2,3,4-tetrahydroisoquinoline0.38Not ReportedNone
MPP+ (Reference)4.1Not ReportedNone
1,2,3,4-Tetrahydroisoquinoline (B50084)~22Not ReportedNone
IsoquinolineNot Reported23.1None
6,7-dimethoxyisoquinolineNot Reported89.6None
N-methylsalsolinolNot Reported34.8None

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses. nih.gov Upon activation by a ligand, the AhR translocates to the nucleus and modulates the expression of target genes, which can influence cytokine production and immune cell differentiation.

While direct studies on isoquinoline-1,4-diamine dihydrochloride are limited, a class of related compounds, the benzimidazoisoquinolines, has been identified as potent AhR ligands. nih.gov For example, 10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one (10-Cl-BBQ) has been shown to activate the AhR. nih.gov The activation of AhR by such ligands can lead to the induction of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune diseases. nih.gov

The downstream effects of AhR activation on cytokine modulation are complex and can be cell-type and ligand-specific. Generally, AhR activation can influence the balance between different T helper (Th) cell subsets, such as Th17 and Treg cells. This can, in turn, affect the levels of various cytokines, including interleukin-10 (IL-10), which is an anti-inflammatory cytokine, and pro-inflammatory cytokines like those of the IL-17 family. The ability of certain isoquinoline analogues to activate AhR suggests a potential mechanism for immunomodulation through the cytokine network.

Diamine oxidase (DAO) is an enzyme responsible for the degradation of biogenic amines, most notably histamine. nih.govnih.gov Inhibition of DAO can lead to an accumulation of histamine, which can trigger various physiological responses. nih.gov

There is a lack of specific studies investigating the inhibitory effects of this compound on DAO. However, the potential for interaction with amine oxidases by isoquinoline derivatives is suggested by studies on the related monoamine oxidases (MAO). A number of drugs are known to inhibit DAO activity, including chloroquine (B1663885) and clavulanic acid, which exhibit strong inhibition. nih.gov Other compounds like cimetidine (B194882) and verapamil (B1683045) show moderate inhibition. nih.gov Given that other biogenic amines can act as competitive substrates for DAO, it is plausible that diamine-containing compounds like isoquinoline-1,4-diamine could interact with the enzyme. frontiersin.org However, without direct experimental evidence, this remains speculative.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The isoquinoline scaffold has been identified as a promising core structure for the development of novel DPP-IV inhibitors.

Recent research has explored various isoquinoline analogues for their DPP-IV inhibitory activity. For instance, aryl-substituted pyrido[2,1-a]isoquinolines have been shown to be highly active DPP-IV inhibitors. Further modifications, such as the development of sulfur-containing bioisosteres like nih.govnih.govthiazino[3,4-a]isoquinoline derivatives, have also yielded compounds with promising DPP-IV inhibitory activity in the sub-micromolar range.

Compound Analogue ClassLead Compound ExampleDPP-IV IC50
Aryl-substituted pyrido[2,1-a]isoquinolinesCarmegliptinHighly Potent (Phase 2 Clinical Studies)
nih.govnih.govthiazino[3,4-a]isoquinolinesCompound 4g0.35 µM
Isoquinoline Analogs (from virtual screening)Compound 4578 nM

The mechanism of inhibition for these isoquinoline-based compounds generally involves binding to the active site of the DPP-IV enzyme. The binding is often facilitated by interactions with key residues in the S1 and S2 pockets of the enzyme. The structure-activity relationship studies indicate that the nature and position of substituents on the isoquinoline ring system are crucial for achieving high inhibitory potency.

Small conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by intracellular calcium and are involved in regulating neuronal excitability and cardiac action potentials. Inhibition of SK channels has been explored as a potential therapeutic approach for various conditions, including cardiac arrhythmias.

Research has shown that certain isoquinoline derivatives, particularly bis-(1,2,3,4-tetrahydroisoquinolinium) analogues, are high-affinity ligands for SK channels. A significant increase in affinity for SK channels has been observed for quaternized analogues compared to their parent 1,2,3,4-tetrahydroisoquinoline compounds. The stereochemistry of these analogues also plays a role in their affinity for different SK channel subtypes (SK2 and SK3). For the quaternized analogues, the S,S and R,R isomers exhibit similar and higher affinities for SK2 and SK3 channels compared to the meso derivative. This suggests that the bis-(1,2,3,4-tetrahydroisoquinolinium) scaffold is a promising starting point for the development of potent and selective SK channel inhibitors.

Modulation of Protein Aggregation Processes (e.g., Interference with Amyloid-Beta Aggregation)

Isoquinoline alkaloids and their synthetic analogues have been investigated for their capacity to modulate the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta (Aβ) and tau. researchgate.net The aggregation of the Aβ peptide is a central event in the pathogenesis of Alzheimer's disease. nih.gov Certain isoquinoline compounds have demonstrated an ability to interfere with this process.

A comparative study of isoquinoline alkaloids from the benzo[c]phenanthridine (B1199836) and berberine (B55584) families revealed contrasting effects on Aβ1-42 aggregation. nih.govnih.gov Sanguinarine (B192314) and chelerythrine, which both contain a benzo[c]phenanthridine nucleus, were found to inhibit the formation of Aβ1-42 fibrils. nih.govnih.gov In contrast, coralyne, which has an isomeric berberine nucleus, significantly promoted the aggregation of Aβ1-42. nih.govnih.gov Molecular dynamics simulations suggest these compounds modulate the Aβ1-42 self-recognition mechanism; sanguinarine was shown to induce a helical conformation in the peptide, which may account for its inhibitory effect on aggregation. nih.govnih.gov

Other natural isoquinoline alkaloids, such as erythraline (B1235506) and erysodine, have also shown potential in this area by delaying Aβ1-42-induced paralysis in a Caenorhabditis elegans model of Aβ toxicity. researchgate.net Furthermore, synthetic analogues have been developed to enhance this anti-aggregation activity. A series of steroid-quinoline hybrid compounds were shown to effectively inhibit Aβ1–42 self-aggregation in vitro and were also capable of disaggregating pre-formed fibrils in neuroblastoma cells. nih.gov

The activity of isoquinoline derivatives is not limited to Aβ. The compound ANTC-15, an isoquinoline isolated from the fungus Aspergillus nidulans, has been identified as an inhibitor of tau protein aggregation, another key pathological hallmark of Alzheimer's disease and other tauopathies. researchgate.net ANTC-15 was specifically shown to inhibit tau filament formation induced by arachidonic acid and could also disassemble preformed fibrils. researchgate.net

Table 1: Effects of Isoquinoline Analogues on Protein Aggregation
CompoundProtein TargetObserved EffectSource
SanguinarineAmyloid-beta (Aβ1-42)Inhibition of aggregation nih.govnih.gov
ChelerythrineAmyloid-beta (Aβ1-42)Inhibition of aggregation nih.govnih.gov
CoralyneAmyloid-beta (Aβ1-42)Promotion of aggregation nih.govnih.gov
Steroid-Quinoline HybridsAmyloid-beta (Aβ1–42)Inhibition and disaggregation of fibrils nih.gov
ANTC-15TauInhibition of aggregation and disassembly of fibrils researchgate.net
ErythralineAmyloid-beta (Aβ1-42)Delayed peptide-induced paralysis in vivo researchgate.net
ErysodineAmyloid-beta (Aβ1-42)Delayed peptide-induced paralysis in vivo researchgate.net

Induction of Mitochondrial Dysfunction by Increasing Reactive Oxygen Species (ROS) Levels

The induction of mitochondrial dysfunction is another mechanism of action for certain isoquinoline derivatives. This is often mediated by an increase in intracellular reactive oxygen species (ROS). nih.gov Mitochondria are both a major source and a primary target of ROS. nih.gov While normal levels of ROS are essential for cellular signaling, excessive production leads to oxidative stress, causing damage to lipids, proteins, and DNA, which can culminate in cell death. nih.gov

Research has shown that specific isoquinoline-based compounds can trigger cell death through the generation of ROS. For instance, a polyhalo 1,3-diazaheterocycle fused isoquinolin-1(2H)-imine derivative, known as HC6h, was found to induce cell death in human A549 cancer cells via the generation of ROS and subsequent activation of the JNK signaling pathway. nih.gov

The overproduction of ROS can directly lead to mitochondrial dysfunction through several pathways. Excessive ROS can disrupt the mitochondrial membrane potential (ΔΨm), impair oxidative phosphorylation and ATP generation, and damage mitochondrial components. mdpi.com This disruption can also alter mitochondrial dynamics, promoting fission (fragmentation) over fusion, which further compromises mitochondrial function. mdpi.com Although detailed mechanistic studies on this compound itself are limited in this context, the principle is well-established for related structures. Urupocidin A, a marine-derived alkaloid, exemplifies this by increasing ROS production through the disruption of mitochondrial integrity. researchgate.net This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating programmed cell death. researchgate.net

Table 2: Effects of Isoquinoline Analogues on ROS and Mitochondrial Function
Compound/AnalogueCell LineEffect on ROSConsequence for MitochondriaSource
HC6h (Isoquinolin-1(2H)-imine derivative)Human A549 Cancer CellsIncreased generationContributes to JNK activation and cell death nih.gov
Urupocidin AProstate Cancer CellsIncreased productionDisruption of mitochondrial integrity, release of pro-apoptotic proteins researchgate.net

Inhibition of Tubulin Polymerization

A significant mechanism of action for a number of isoquinoline analogues is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov Compounds that interfere with microtubule dynamics are potent antimitotic agents and have been successfully developed as anticancer drugs. nih.gov

Several series of isoquinoline derivatives have been specifically designed and synthesized as tubulin polymerization inhibitors. A study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives found that several compounds displayed cytotoxic activities against leukemia cells by inhibiting tubulin assembly. nih.govnih.gov The most potent compound from this series, designated as compound 32, was confirmed to directly inhibit tubulin polymerization, with molecular docking studies suggesting it binds at or near the colchicine-binding site on tubulin. nih.govnih.gov

Similarly, research into 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones identified compound 3c as a tubulin polymerization inhibitor that binds to the colchicine (B1669291) site. rsc.org This activity led to cell cycle arrest and cytotoxicity against multiple cancer cell lines. rsc.org The 3-arylisoquinolinone scaffold has also been identified as a potent inhibitor of tubulin polymerization. researchgate.net The position of substituents on the aryl ring was found to be critical for activity, highlighting the specific structural requirements for interaction with tubulin. researchgate.net This body of research demonstrates that the isoquinoline scaffold is a versatile template for the development of novel agents that target microtubule dynamics.

Table 3: Isoquinoline Analogues as Tubulin Polymerization Inhibitors
Compound SeriesExample CompoundReported ActivityTubulin Binding SiteSource
1,4-disubstituted-3,4-dihydroisoquinolinesCompound 32Inhibits tubulin polymerization; IC50 of 0.64 μM against CEM leukemia cellsColchicine site (hypothesized) nih.govnih.gov
5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-onesCompound 3cInhibits tubulin polymerization; IC50 of 5.9 μM in A549 cellsColchicine site rsc.org
3-ArylisoquinolinonesCompound 4Inhibits tubulin polymerizationNot specified researchgate.net

Mechanisms of Induced Cell Cycle Arrest and DNA Fragmentation

The cytotoxic effects of many isoquinoline analogues are linked to their ability to induce cell cycle arrest and DNA fragmentation, ultimately leading to apoptosis. The cell cycle is a tightly regulated process, and disruption of its progression can prevent cancer cell proliferation. nih.gov

Different isoquinoline derivatives have been shown to arrest the cell cycle at various phases. For example, a novel bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline (compound 6a) was found to cause cell cycle arrest in the S phase in breast cancer cells. benthamscience.comnih.gov This arrest was accompanied by the modulation of key regulatory proteins; the compound led to the up-regulation of the tumor suppressor p53 and the pro-apoptotic protein BAX, while down-regulating the anti-apoptotic protein BCL2. benthamscience.comnih.gov The activation of this pathway ultimately triggers apoptosis, which is characterized by the fragmentation of genomic DNA. benthamscience.com

Similarly, novel chalcones incorporating a thiadiazolyl isoquinoline moiety have demonstrated promising cytotoxic effects against various cancer cell lines, with their mechanism of action involving cell cycle arrest. nih.gov The specific phase of arrest can depend on the compound's structure and its primary molecular target. For instance, compounds that inhibit tubulin polymerization typically cause arrest in the G2/M phase of the cell cycle, as functional microtubules are essential for forming the mitotic spindle. mdpi.com In contrast, other agents might induce arrest at the G1/S transition by affecting proteins like cell division cycle 25A (CDC25A) or cyclin-dependent kinases (CDKs) that govern this checkpoint. mdpi.comresearchgate.net

DNA fragmentation is a hallmark of apoptosis. nih.gov It can be triggered by internal cellular stress, such as that caused by ROS production or cell cycle disruption. researchgate.netbenthamscience.com The process involves the activation of caspases, a family of proteases that execute the apoptotic program. benthamscience.com Activated executioner caspases, such as caspase-3, cleave various cellular substrates, including proteins responsible for maintaining genomic integrity, leading to the characteristic laddering pattern of fragmented DNA. benthamscience.com

Table 4: Effects of Isoquinoline Analogues on Cell Cycle and DNA Fragmentation
Compound/AnalogueCell LineCell Cycle EffectMechanism/Associated EffectsSource
Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline (Compound 6a)MCF7 (Breast Cancer)S phase arrestInduces DNA fragmentation; up-regulates p53, BAX, caspase-3; down-regulates BCL2 benthamscience.comnih.gov
Chalcones with thiadiazolyl isoquinolineHeLa, A549, MCF7Cell cycle arrest (phase not specified)Cytotoxic activity nih.gov

Advanced Applications in Organic Synthesis and Material Science Research

Utilization as Building Blocks for Complex Organic Molecules

The isoquinoline (B145761) scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids, which exhibit significant biological activities. nih.gov The presence of two nucleophilic amino groups in isoquinoline-1,4-diamine (B11921854) dihydrochloride (B599025) offers multiple reaction sites for elaboration and annulation, making it an attractive starting material for the total synthesis of complex natural products and their analogues.

While specific examples detailing the direct use of isoquinoline-1,4-diamine dihydrochloride in multi-step total synthesis are not extensively documented in publicly available literature, the general synthetic utility of substituted isoquinolines is well-established through various named reactions. pharmaguideline.com Methodologies such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are fundamental in constructing the isoquinoline core, which can be further functionalized. pharmaguideline.comorganic-chemistry.org The diamino substitution pattern of the title compound provides handles for diverse transformations, including:

Formation of Fused Heterocyclic Systems: The diamine functionality can be exploited to construct fused polycyclic systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of novel heterocyclic rings fused to the isoquinoline framework.

Introduction of Diverse Substituents: The amino groups can be readily acylated, alkylated, or arylated, allowing for the introduction of a wide range of substituents to modulate the electronic and steric properties of the molecule. These modifications are crucial in structure-activity relationship (SAR) studies during drug discovery.

Platform for Cascade Reactions: The strategic placement of the two amino groups can facilitate cascade or domino reactions, enabling the rapid assembly of molecular complexity from simple precursors in a single synthetic operation.

The synthetic potential of this compound as a building block is summarized in the table below, drawing parallels from the known reactivity of related isoquinoline derivatives.

Synthetic TransformationPotential Product ClassRelevance in Complex Molecule Synthesis
Reaction with α,β-unsaturated carbonylsFused pyrimidoisoquinolinesCore structures in bioactive alkaloids
Condensation with diketonesDiazepine-fused isoquinolinesNovel scaffolds for medicinal chemistry
Buchwald-Hartwig aminationN-Arylated isoquinoline-1,4-diaminesPrecursors for functional materials and ligands
Pictet-Spengler reaction with aldehydesTetrahydroisoquinoline derivativesKey intermediates in alkaloid synthesis

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Chemistry for Specific Applications (e.g., Gas Storage, Catalysis)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judicious selection of the metal nodes and organic linkers. The bidentate nature of this compound, arising from the two nitrogen atoms of the amino groups and the endocyclic nitrogen, suggests its potential as a versatile ligand for the construction of novel MOFs.

Although specific research detailing the use of this compound as a primary ligand in MOF synthesis is not yet prevalent, the broader class of N-heterocyclic and diamine-functionalized ligands is extensively used. These ligands are known to coordinate with various metal centers to form robust frameworks with applications in:

Gas Storage: The porous nature of MOFs makes them excellent candidates for storing gases like hydrogen, methane, and carbon dioxide. The incorporation of ligands with specific functional groups, such as the amino groups in isoquinoline-1,4-diamine, can enhance the affinity of the framework for certain gas molecules through increased host-guest interactions, thereby improving storage capacity and selectivity.

Catalysis: MOFs can serve as heterogeneous catalysts, with the catalytic sites located at the metal nodes, the organic linkers, or encapsulated guest molecules. Ligands containing basic nitrogen sites, such as isoquinoline-1,4-diamine, can introduce Lewis basicity into the MOF structure, which can be beneficial for catalyzing a variety of organic transformations.

The potential coordination modes of isoquinoline-1,4-diamine as a ligand in MOFs are highlighted below:

Coordination SiteMetal CenterPotential MOF Application
Exocyclic Amino Groups (N,N'-bidentate)Transition Metals (e.g., Zn, Cu, Co)Gas adsorption, heterogeneous catalysis
Endocyclic Nitrogen and one Amino Group (N,N'-bidentate)Lanthanides, ActinidesLuminescent materials, sensors
Bridging LigandVarious Metal ClustersHigh-porosity frameworks for gas storage

Catalytic Applications, Including Potential in Enantioselective Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed enantioselective transformations. The rigid backbone and the presence of two coordinating nitrogen atoms in isoquinoline-1,4-diamine suggest its potential as a scaffold for the development of novel chiral ligands and organocatalysts.

While direct catalytic applications of the parent this compound are not widely reported, the derivatization of this scaffold could lead to valuable catalysts. For instance, the synthesis of chiral derivatives, where stereogenic centers are introduced on the amino groups or the isoquinoline backbone, could yield ligands capable of inducing high enantioselectivity in reactions such as:

Asymmetric Hydrogenation: Chiral diamine ligands are pivotal in rhodium- and ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins.

Asymmetric Transfer Hydrogenation: These ligands are also effective in transfer hydrogenation reactions, which offer a practical alternative to using molecular hydrogen.

Carbon-Carbon Bond Forming Reactions: Chiral diamine-metal complexes have been shown to catalyze a variety of enantioselective C-C bond-forming reactions, including aldol (B89426) and Michael additions.

The potential of isoquinoline-1,4-diamine as a precursor for chiral ligands is significant. The table below outlines potential chiral ligand archetypes that could be derived from this scaffold.

Chiral Ligand TypePotential Synthetic ApproachTarget Enantioselective Reaction
C₂-Symmetric Bis(oxazoline) LigandsReaction of the diamine with chiral amino alcoholsAsymmetric Diels-Alder, Aldol reactions
Chiral Salen-type LigandsCondensation with chiral salicylaldehyde (B1680747) derivativesAsymmetric epoxidation, cyclopropanation
Chiral Phosphine-Amine LigandsFunctionalization with phosphine (B1218219) moietiesAsymmetric hydrogenation, allylic alkylation

Development of Novel Multifunctional Hybrid and Bioactive N-Heterocycles for Chemical Biology and Drug Discovery Research

The isoquinoline core is a ubiquitous motif in a plethora of biologically active natural products and synthetic pharmaceuticals. nih.gov Its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The presence of two modifiable amino groups on the this compound scaffold provides a powerful platform for the development of novel multifunctional and bioactive N-heterocycles for chemical biology and drug discovery research.

The strategic functionalization of the diamine can lead to the generation of libraries of compounds for high-throughput screening. This approach allows for the systematic exploration of the chemical space around the isoquinoline core to identify new therapeutic agents. Potential applications in this area include:

Synthesis of Kinase Inhibitors: The isoquinoline scaffold is present in several known kinase inhibitors. The diamine can be used as a handle to introduce pharmacophores that target the ATP-binding site of specific kinases.

Development of DNA Intercalators: The planar aromatic system of the isoquinoline ring, combined with positively charged amino groups, can facilitate intercalation into the DNA double helix, a mechanism of action for some anticancer drugs.

Probes for Chemical Biology: Fluorescently labeling the amino groups of isoquinoline-1,4-diamine can lead to the development of molecular probes to study biological processes and visualize cellular components.

The following table summarizes the potential for developing bioactive compounds from the this compound scaffold.

Bioactive Compound ClassSynthetic StrategyPotential Therapeutic Area
Substituted Isoquinoline-1,4-diaminesAcylation, Alkylation, ArylationAnticancer, Antimicrobial
Fused Heterocyclic SystemsCyclization with bifunctional reagentsAntiviral, CNS disorders
Conjugates with BiomoleculesCoupling to peptides, sugars, or lipidsTargeted drug delivery, Diagnostics

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Isoquinoline-1,4-diamine dihydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions of isoquinoline precursors with diamines under controlled acidic conditions. Validation requires monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purity is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Computational tools like quantum chemical calculations can optimize reaction pathways by predicting intermediate stability .

Q. How should solubility and stability of this compound be assessed in aqueous and organic solvents?

  • Methodological Answer : Solubility profiles are determined using gravimetric analysis or UV-Vis spectroscopy across solvents (e.g., water, methanol, toluene). Stability tests involve accelerated degradation studies under varying pH, temperature, and light exposure. For example, storage in amber vials at 4°C is recommended to prevent photodegradation, as inferred from analogous hydrochloride salts in pharmaceutical standards .

Q. What analytical techniques are critical for quantifying purity and identifying impurities?

  • Methodological Answer : HPLC with diode-array detection (DAD) is standard for quantifying purity (>98%), while liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies trace impurities. Comparative NMR analysis with reference standards (e.g., tetrahydroisoquinoline derivatives) ensures structural fidelity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA and DOT HAZMAT guidelines for corrosive and toxic substances. Use fume hoods, nitrile gloves, and eye protection. Conduct hazard assessments using safety data sheets (SDS) and validate emergency protocols (e.g., spill containment with inert absorbents) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental synergy?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states and intermediates, while isotopic labeling (e.g., deuterated solvents) tracks proton transfer pathways. Experimental validation via kinetic isotope effects (KIE) confirms computational predictions, as demonstrated in ICReDD’s reaction design workflows .

Q. What factorial design approaches optimize yield in multi-step syntheses of this compound?

  • Methodological Answer : A 2^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, a study might reveal that 60°C and 5 mol% catalyst maximize yield, with ANOVA validating statistical significance .

Q. How should conflicting data on the compound’s biological activity (e.g., cytotoxicity vs. neuroprotection) be resolved?

  • Methodological Answer : Cross-validate assays (e.g., MTT for cytotoxicity and fluorescence-based calcium imaging for neuroprotection). Control for batch-to-batch variability in compound purity. Meta-analysis of dose-response curves and replication in independent labs reduces false positives .

Q. What role does in silico modeling play in predicting this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like dopamine transporters. Molecular dynamics (MD) simulations assess stability of ligand-protein complexes over nanosecond timescales. Experimental validation via surface plasmon resonance (SPR) confirms computational findings .

Q. How can cross-disciplinary frameworks (e.g., chemical engineering and pharmacology) enhance scalable production for preclinical studies?

  • Methodological Answer : Integrate membrane separation technologies (e.g., nanofiltration) for purification and continuous flow reactors for scalable synthesis. Process simulation software (Aspen Plus) models mass transfer limitations, ensuring compliance with CRDC guidelines for reaction engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.